molecular formula C20H25N3O2 B5580503 9-(6-methyl-2-phenylpyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol

9-(6-methyl-2-phenylpyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol

Cat. No.: B5580503
M. Wt: 339.4 g/mol
InChI Key: PBXDFMAGGDCQMM-UHFFFAOYSA-N
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Description

9-(6-methyl-2-phenylpyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.19467705 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Activity

Compounds structurally related to spirolactams, such as 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, have been explored for their antihypertensive properties. These compounds showed significant activity in lowering blood pressure, predominantly through peripheral alpha 1-adrenoceptor blockade, indicating potential applications in the management of hypertension (Clark et al., 1983).

Enantioselective Syntheses

The enantioselective total syntheses of naturally occurring alkaloids employing strategies that include spirocyclic compounds as intermediates highlight the importance of these structures in organic synthesis. These methodologies offer efficient routes to complex molecules with potential biological activities (Pandey et al., 2011).

Electrocatalytic Oxidation Applications

Spirocyclic N-oxyl radicals have been utilized in the electrocatalytic oxidation of diols and alcohols to produce optically active lactones and ketones, respectively. These findings are crucial for developing asymmetric synthesis methods, offering a pathway to synthesize enantiomerically pure compounds (Kashiwagi et al., 2003).

Anticancer and Antidiabetic Agents

Exploratory studies on spirocyclic derivatives, including those related to 1-oxa-9-azaspiro[5.5]undecane, have identified compounds with significant activity against specific strains of cancer and diabetes. This research indicates the potential of spirocyclic compounds in the development of novel therapeutics for these diseases (Lukin et al., 2022).

Bioavailability and Toxicity Profiling

Computational studies have been conducted on impurities related to spirocyclic compounds to assess their bioavailability and toxicity. These investigations are vital for understanding the pharmacological profiles of new drug candidates and ensuring their safety in therapeutic applications (Pillai & Bhaskar, 2022).

Properties

IUPAC Name

9-(6-methyl-2-phenylpyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-14-18(22-19(21-15)16-6-3-2-4-7-16)23-11-9-20(10-12-23)17(24)8-5-13-25-20/h2-4,6-7,14,17,24H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXDFMAGGDCQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCC4(CC3)C(CCCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.